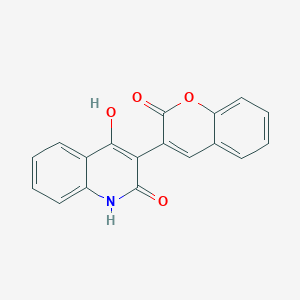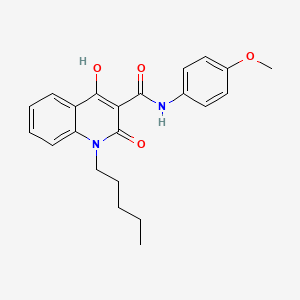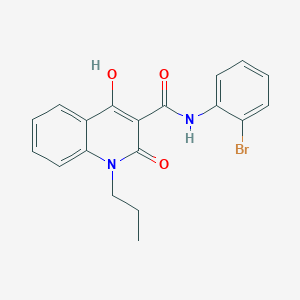
4-hydroxy-3-(2-oxo-2H-chromen-3-yl)-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-3-(2-oxo-2H-chromen-3-yl)-2(1H)-quinolinone, also known as coumarin-3-carboxylic acid, is a synthetic compound that belongs to the class of coumarin derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
科学研究应用
4-hydroxy-3-(2-oxo-2H-chromen-3-yl)-2(1H)-quinolinone has been studied extensively for its potential therapeutic applications. It has been found to exhibit various pharmacological activities, such as anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
作用机制
The exact mechanism of action of 4-hydroxy-3-(2-oxo-2H-chromen-3-yl)-2(1H)-quinolinone is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by modulating various signaling pathways and enzymes. For instance, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-hydroxy-3-(2-oxo-2H-chromen-3-yl)-2(1H)-quinolinone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to scavenge free radicals and protect against oxidative stress. In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.
实验室实验的优点和局限性
One of the major advantages of using 4-hydroxy-3-(2-oxo-2H-chromen-3-yl)-2(1H)-quinolinone in lab experiments is its potential therapeutic applications. This compound has been found to exhibit various pharmacological activities that can be further explored for drug development. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions that can be explored in the research of 4-hydroxy-3-(2-oxo-2H-chromen-3-yl)-2(1H)-quinolinone. One possible direction is to investigate its potential use as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies can be conducted to elucidate its mechanism of action and optimize its pharmacological properties for drug development.
合成方法
The synthesis of 4-hydroxy-3-(2-oxo-2H-chromen-3-yl)-2(1H)-quinolinone involves the condensation reaction between 3-acetylcoumarin and 2-aminobenzoic acid in the presence of a catalyst. The reaction yields a yellow crystalline solid that can be purified through recrystallization. The purity and yield of the product can be determined through various analytical methods, such as NMR spectroscopy and HPLC.
属性
IUPAC Name |
4-hydroxy-3-(2-oxochromen-3-yl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4/c20-16-11-6-2-3-7-13(11)19-17(21)15(16)12-9-10-5-1-4-8-14(10)23-18(12)22/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFRTCNSCCPAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C(C4=CC=CC=C4NC3=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-3-(2-oxo-2H-chromen-3-yl)quinolin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B5913206.png)
![4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one](/img/structure/B5913211.png)


![butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate](/img/structure/B5913229.png)








